2-Methyl-7-dodecyl-8-hydroxyquinoline
Description
General Overview of 8-Hydroxyquinoline (B1678124) Scaffolds in Coordination Chemistry and Separation Science
8-Hydroxyquinoline, also known as oxine, is a versatile organic compound composed of a pyridine (B92270) ring fused to a phenol (B47542) ring. scispace.com Its structure is fundamental to its extensive use in coordination chemistry and separation science. The defining feature of the 8-hydroxyquinoline scaffold is the proximity of the hydroxyl group (-OH) at the 8-position to the nitrogen atom in the heterocyclic ring. scispace.comrroij.com This arrangement allows 8-hydroxyquinoline to act as a powerful bidentate chelating agent, meaning it can bind to a central metal ion through two separate points—the nitrogen atom and the oxygen atom of the deprotonated hydroxyl group. scispace.comrroij.com
This chelating ability enables 8-hydroxyquinoline and its derivatives to form stable, often colorful, complexes with a wide array of metal ions. nbinno.com These metal complexes, frequently referred to as metal quinolinolates, typically exhibit low solubility in water but are soluble in nonpolar organic solvents. nbinno.com This differential solubility is the cornerstone of their application in separation science, particularly in the technique of solvent extraction. scispace.comrroij.comresearchgate.net By mixing an aqueous solution containing metal ions with an organic solvent containing an 8-hydroxyquinoline ligand, the metal ions can be selectively transferred from the aqueous phase to the organic phase for separation and recovery. nbinno.comresearchgate.netkau.edu.sa
Beyond solvent extraction, these ligands are instrumental in various analytical techniques. scispace.comrroij.com They serve as excellent reagents for the gravimetric analysis of metals, where the insoluble metal complex is precipitated, collected, and weighed. scispace.comrroij.comnbinno.com Furthermore, the distinct spectroscopic properties of the metal complexes are utilized in spectrophotometric and fluorometric analysis for the quantification of metal ions. nbinno.com Some metal chelates of 8-hydroxyquinoline exhibit strong fluorescence, a property that is harnessed for highly sensitive detection of trace metals. scispace.comrroij.comnbinno.com
Table 1: Applications of 8-Hydroxyquinoline Scaffolds
| Application Area | Principle of Operation | Examples of Use |
|---|---|---|
| Coordination Chemistry | Formation of stable chelate complexes with metal ions. scispace.comrroij.com | Synthesis of novel materials with specific electronic or optical properties (e.g., OLEDs). scispace.comrroij.comwikipedia.org |
| Separation Science | Differential solubility of metal complexes between aqueous and organic phases. nbinno.com | Solvent extraction of metals in hydrometallurgy and analytical chemistry. scispace.comrroij.comnih.gov |
| Analytical Chemistry | Formation of precipitates or colored/fluorescent complexes. nbinno.com | Gravimetric, spectrophotometric, and fluorometric determination of metal ions. nbinno.com |
Significance of Alkyl Substituents on the Quinoline (B57606) Ring, with a Focus on the 7-Position
The properties of the basic 8-hydroxyquinoline scaffold can be precisely tuned by introducing various substituent groups onto the quinoline ring. Alkyl substituents, in particular, play a crucial role in modifying the physical and chemical behavior of the ligand, which in turn affects its performance in complexation and extraction processes.
Adding alkyl groups to the ring generally increases the ligand's lipophilicity (its affinity for nonpolar organic solvents). nih.govnih.gov This enhanced lipophilicity is critical for solvent extraction applications, as it promotes the distribution of both the free ligand and its metal complex into the organic phase, thereby improving extraction efficiency. google.com The length and branching of the alkyl chain can be varied to optimize solubility in specific organic diluents used in industrial extraction circuits. nih.govgoogle.com
The position of the substituent is also highly significant. The 8-hydroxyl group, being an electron-donating group, directs electrophilic aromatic substitution primarily to the ortho (7-position) and para (5-position) of the phenolic ring. researchgate.net Placing a long alkyl chain at the 7-position, adjacent to the coordinating hydroxyl group, is a common strategy to maximize its influence on the ligand's solubility characteristics without sterically hindering the metal chelation site excessively. A notable commercial example is 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline, the active component in the KELEX 100 extractant, which underscores the industrial importance of 7-alkyl substitution for efficient metal extraction. google.com
Furthermore, substituents can influence the electronic properties of the ligand. Electron-donating groups, such as alkyls, at the 5- or 7-positions can alter the electron density on the coordinating atoms, which can affect the stability of the resulting metal complexes and shift their spectroscopic properties. scispace.comrroij.com
Research Context and Rationale for Investigating 2-Methyl-7-dodecyl-8-hydroxyquinoline
The investigation into this compound stems from the ongoing scientific and industrial pursuit of more effective and selective metal extractants. The specific combination of substituents in this molecule represents a deliberate design to create a high-performance ligand for separation science.
The rationale for its structure can be broken down as follows:
8-Hydroxyquinoline Backbone : Provides the fundamental N,O-donor chelation site essential for binding metal ions. nih.govresearchgate.netdovepress.com
7-Dodecyl Group : This long, twelve-carbon alkyl chain imparts very high lipophilicity to the molecule. This is intended to ensure that the ligand and its metal complexes have extremely high solubility in common industrial organic diluents (like kerosene) and very low solubility in the aqueous phase. This minimizes reagent loss and maximizes the driving force for metal extraction from aqueous solutions. nih.govgoogle.com
2-Methyl Group : The methyl group at the 2-position (on the pyridine ring, adjacent to the nitrogen atom) introduces steric hindrance around the metal coordination site. While this might slightly decrease the stability of some metal complexes, it can significantly enhance the selectivity of the ligand. nih.govdovepress.com The steric bulk can prevent the formation of certain complex geometries or the chelation of smaller metal ions, allowing for the preferential extraction of larger ions or those that can adopt a sterically favorable coordination geometry. For instance, 2-methyl-8-hydroxyquinoline has been shown to be selective for certain metals over others compared to the unsubstituted parent ligand. nih.govdovepress.com
Therefore, the research context for this compound is the development of advanced solvent extraction reagents. The rationale is to combine the selectivity-enhancing properties of the 2-methyl substituent with the powerful solubilizing effect of the 7-dodecyl group to create a ligand capable of efficiently and selectively separating target metals from complex aqueous mixtures, a critical task in hydrometallurgy, waste treatment, and resource recovery.
Table 2: Summary of Substituent Effects in this compound
| Substituent | Position | Rationale for Inclusion |
|---|---|---|
| Hydroxyl (-OH) | 8 | Forms the primary oxygen donor for metal chelation. scispace.comrroij.com |
| Nitrogen (-N=) | 1 | Forms the primary nitrogen donor for metal chelation. scispace.comrroij.com |
| Methyl (-CH₃) | 2 | Introduces steric hindrance to enhance extraction selectivity. nih.govdovepress.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H33NO |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
7-dodecyl-2-methylquinolin-8-ol |
InChI |
InChI=1S/C22H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-20-17-16-19-15-14-18(2)23-21(19)22(20)24/h14-17,24H,3-13H2,1-2H3 |
InChI Key |
BHWWGVDLAQGFOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C2=C(C=CC(=N2)C)C=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 7 Dodecyl 8 Hydroxyquinoline
Established Synthetic Pathways for 8-Hydroxyquinoline (B1678124) Derivatives
The creation of the 8-hydroxyquinoline scaffold is a well-established area of heterocyclic chemistry, with both classical and modern methods available to chemists.
The Skraup synthesis is a cornerstone method for the preparation of quinolines, first reported in 1880. google.com The classic reaction involves the treatment of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as the nitro compound corresponding to the starting amine. google.comresearchgate.netchemicalbook.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the amine, followed by cyclization and oxidation to yield the quinoline (B57606) ring. rroij.com
To synthesize a 2-methyl-8-hydroxyquinoline core, the Skraup reaction can be adapted by starting with 2-aminophenol (B121084). The methyl group at the 2-position is typically introduced by using crotonaldehyde (B89634) instead of glycerol/acrolein. The reaction of 2-aminophenol with crotonaldehyde under acidic conditions leads to the formation of the desired 2-methyl-8-hydroxyquinoline scaffold. While robust, the Skraup synthesis is known for its often vigorous and exothermic nature, requiring careful control of reaction conditions. google.comresearchgate.net
A generalized Skraup reaction for 8-hydroxyquinoline is outlined below:
Reactants : 2-Aminophenol, Glycerol (or crotonaldehyde for 2-methyl derivative), Sulfuric Acid, Oxidizing agent (e.g., o-nitrophenol). researchgate.netchemicalbook.com
Process : The reactants are heated, leading to the in-situ formation of an α,β-unsaturated aldehyde (acrolein from glycerol), which reacts with the amine. This is followed by electrophilic cyclization onto the aromatic ring and subsequent dehydration and oxidation to form the stable aromatic quinoline system. rroij.com
Beyond the classical Skraup synthesis, several other methods are employed for constructing the quinoline ring, often under milder conditions.
Friedländer Synthesis : This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. researchgate.netrroij.com For 2-methyl-8-hydroxyquinoline, this would involve reacting 2-amino-3-hydroxy-benzaldehyde with acetone.
Combes Synthesis : This involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions.
Doebner-von Miller Reaction : This is an extension of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds directly.
Palladium-Catalyzed Reactions : Modern organometallic chemistry offers routes such as the palladium-catalyzed Heck coupling followed by cyclization to form the quinoline ring system. nih.gov
These methods provide alternative pathways that can offer different substrate scopes and reaction conditions compared to the classical Skraup synthesis.
| Method | Key Reactants | General Conditions | Primary Advantage |
| Skraup Synthesis | Aromatic Amine, Glycerol/α,β-Unsaturated Aldehyde, Acid, Oxidizing Agent | High Temperature, Strong Acid researchgate.net | Utilizes simple, readily available starting materials. rroij.com |
| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Compound with α-Methylene Carbonyl | Acid or Base Catalysis | Good regioselectivity and milder conditions. rroij.com |
| Palladium-Catalyzed Cyclization | o-Haloaniline, Alkyne/Alkene | Pd Catalyst, Base | High functional group tolerance, mild conditions. nih.gov |
Strategies for Dodecyl Chain Incorporation at the 7-Position
Once the 2-methyl-8-hydroxyquinoline core is obtained, the next critical step is the introduction of the C12 alkyl chain at the 7-position. The electronic properties of the 8-hydroxyquinoline ring, with its phenolic character, dictate that the 5- and 7-positions are activated towards electrophilic substitution. nih.gov
Direct introduction of an alkyl group onto the electron-rich phenol (B47542) ring of the 8-hydroxyquinoline system can be achieved through electrophilic substitution reactions.
Friedel-Crafts Alkylation : This reaction involves treating the 2-methyl-8-hydroxyquinoline with a dodecylating agent, such as 1-dodecyl bromide or 1-dodecene (B91753), in the presence of a Lewis acid (e.g., AlCl₃) or a strong protic acid (e.g., H₂SO₄). moreheadstate.edu However, this method can suffer from a lack of regioselectivity, potentially yielding a mixture of 5- and 7-dodecyl substituted products, as well as polyalkylation.
Betti Reaction : This is a multicomponent reaction where 8-hydroxyquinoline, an aldehyde, and an amine react to form a 7-substituted aminobenzyl derivative. rsc.orgnih.gov While not a direct alkylation with a dodecyl group, it demonstrates a pathway to functionalize the 7-position, which could then be modified.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds, offering high regioselectivity and functional group tolerance. scilit.com This approach requires a precursor, typically 7-bromo- or 7-iodo-2-methyl-8-hydroxyquinoline, which is then coupled with an appropriate organometallic reagent.
Suzuki-Miyaura Coupling : This reaction couples an organohalide with an organoboron species. wikipedia.org To synthesize the target compound, 7-bromo-2-methyl-8-hydroxyquinoline would be reacted with dodecylboronic acid or its corresponding ester in the presence of a palladium catalyst and a base. rroij.comscispace.com The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the final product and regenerate the catalyst. nih.govmusechem.com
Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org While this does not directly install a dodecyl group, it provides a strategic two-step route. First, 7-bromo-2-methyl-8-hydroxyquinoline is coupled with 1-dodecyne (B1581785) using a palladium catalyst and a copper(I) co-catalyst. researchgate.netgold-chemistry.org The resulting 2-methyl-7-(dodec-1-yn-1-yl)-8-hydroxyquinoline is then subjected to catalytic hydrogenation (e.g., using H₂ gas and a Pd/C or PtO₂ catalyst) to reduce the alkyne triple bond to the saturated dodecyl chain.
| Coupling Reaction | Halide Precursor | Coupling Partner | Catalyst System | Key Feature |
| Suzuki-Miyaura | 7-Bromo-2-methyl-8-hydroxyquinoline | Dodecylboronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) nih.govmdpi.com | Direct formation of the C(sp²)-C(sp³) bond in a single step. |
| Sonogashira | 7-Bromo-2-methyl-8-hydroxyquinoline | 1-Dodecyne | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine base organic-chemistry.orglibretexts.org | Forms an alkynyl intermediate, requiring a subsequent hydrogenation step. |
An alternative to late-stage functionalization involves building the quinoline ring from precursors that already contain the dodecyl group or a suitable functional handle at the desired position.
One such strategy involves starting with an appropriately substituted aniline. For instance, a Skraup synthesis could be performed on 4-dodecyl-2-aminophenol, reacting it with crotonaldehyde to directly form 2-methyl-7-dodecyl-8-hydroxyquinoline. The main challenge in this approach is the synthesis of the required substituted aniline precursor.
Another multi-step approach involves introducing a functional group at the 7-position which can then be elaborated into the dodecyl chain. For example:
Formylation/Acylation : A Vilsmeier-Haack or Friedel-Crafts acylation reaction on 2-methyl-8-hydroxyquinoline could introduce a formyl (-CHO) or acyl group at the 7-position.
Chain Elongation : The aldehyde could undergo a Wittig reaction with an undecyltriphenylphosphonium ylide to form an alkene.
Reduction : Subsequent hydrogenation of the double bond would yield the final dodecyl group.
Optimization of Synthetic Conditions and Yield
The successful synthesis of this compound hinges on the precise control of reaction conditions to maximize the yield of the desired product while minimizing the formation of isomers and polyalkylated byproducts. The primary reaction for introducing the C12 chain is the Friedel-Crafts alkylation of 2-methyl-8-hydroxyquinoline. acs.org The hydroxyl group at the C-8 position is an activating group, directing incoming electrophiles to the ortho and para positions (C-7 and C-5). Fine-tuning the catalyst and reaction parameters is essential to favor substitution at the desired C-7 position.
The choice of catalyst is a critical factor in Friedel-Crafts alkylation, directly influencing reaction rate, selectivity, and yield. Both Lewis acids and solid acid catalysts are employed for such transformations, with the selection often depending on the specific alkylating agent (e.g., 1-dodecene or 1-dodecyl bromide). wseas.combeilstein-journals.org
Catalyst Selection: Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃) are traditional and effective catalysts for Friedel-Crafts reactions. beilstein-journals.org They function by generating a carbocation from the alkylating agent, which then acts as the electrophile. For long-chain alkylations, milder Lewis acids may be preferred to reduce the risk of carbocation rearrangement and side reactions.
Alternatively, solid acid catalysts like zeolites have emerged as a more environmentally benign option. wseas.com Zeolites can offer shape selectivity, potentially favoring the formation of one isomer over another, and are easily separated from the reaction mixture. The choice between a homogenous Lewis acid and a heterogeneous solid acid catalyst represents a trade-off between reactivity and operational simplicity.
Table 1: Comparison of Catalysts for Friedel-Crafts Alkylation
| Catalyst Type | Examples | Advantages | Disadvantages |
| Lewis Acids | AlCl₃, FeCl₃, BF₃ | High reactivity, effective for various alkylating agents. | Often required in stoichiometric amounts, difficult to remove from product, can lead to side reactions. |
| Solid Acids | Zeolites, Acidic Clays | Environmentally friendly, easily separable and reusable, can offer shape selectivity. | Lower reactivity compared to Lewis acids, may require higher temperatures. |
Reaction Parameter Control: Optimizing reaction parameters is crucial for directing the alkylation to the desired 7-position and preventing polyalkylation, a common side reaction where multiple alkyl groups are added to the aromatic ring.
Temperature: Reaction temperature significantly affects the rate and selectivity. Lower temperatures (typically ranging from 0°C to room temperature) are often employed to control the reaction's exothermicity and reduce the formation of undesired byproducts.
Solvent: The choice of solvent is critical. Inert, non-polar solvents like carbon disulfide, dichloromethane, or nitrobenzene (B124822) are commonly used as they can dissolve the reactants without participating in the reaction.
Concentration and Molar Ratio: Using a large excess of the 2-methyl-8-hydroxyquinoline substrate relative to the dodecylating agent can statistically favor mono-alkylation over polyalkylation. The catalyst concentration must also be carefully controlled; typically, catalytic amounts are sufficient, though some less reactive systems may require higher loadings. ed.ac.ukfigshare.com
Table 2: Hypothetical Optimization of Reaction Parameters for 7-Dodecylation
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst | AlCl₃ | Zeolite H-Y | FeCl₃ | AlCl₃ provides high conversion; Zeolite offers better selectivity; FeCl₃ is a milder alternative. |
| Temperature | 0 °C | 25 °C | 80 °C | Lower temperatures favor mono-substitution and reduce side products. Higher temperatures increase reaction rate but may decrease selectivity. |
| Substrate Ratio (Quinoline:Alkylating Agent) | 1:1 | 3:1 | 5:1 | Higher excess of quinoline substrate minimizes polyalkylation, increasing the yield of the desired product. |
| Solvent | Dichloromethane | Carbon Disulfide | Nitrobenzene | Solvent polarity can influence catalyst activity and product distribution. |
The presence of a long, non-polar dodecyl chain in the this compound molecule significantly influences its physical properties, particularly its solubility. This necessitates specific purification strategies to separate the target compound from unreacted starting materials, isomeric products (e.g., the 5-dodecyl isomer), and polyalkylated byproducts.
Column Chromatography: Column chromatography is a primary method for the purification of organic compounds. columbia.edu For a non-polar compound like a dodecyl-substituted quinoline, a normal-phase setup is typically used, with silica (B1680970) gel as the stationary phase. The mobile phase, or eluent, would consist of a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane. nih.govnih.gov The optimal solvent ratio is usually determined by preliminary analysis using Thin-Layer Chromatography (TLC) to achieve good separation between the desired product and impurities. rac.ac.in
Recrystallization: Recrystallization is often used as a final purification step to obtain a highly pure crystalline product. The choice of solvent is critical. An ideal solvent will dissolve the compound poorly at low temperatures but completely at higher temperatures. Given the compound's mixed polarity (a polar hydroxyquinoline head and a long non-polar alkyl tail), a single solvent may not be effective. A mixed-solvent system, such as ethanol-water or toluene-hexane, might be required. The dodecyl chain can sometimes hinder crystal lattice formation, making the process challenging. mdpi.com In such cases, slow evaporation or cooling over an extended period may be necessary to induce crystallization.
Table 3: Summary of Purification Techniques
| Technique | Stationary Phase | Mobile Phase / Solvent | Key Considerations |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Effective for separating isomers and byproducts with different polarities. The ratio of the eluent is critical for resolution. |
| Recrystallization | N/A | Ethanol, Toluene, Hexane, or mixed solvents | Excellent for obtaining high-purity final product. Solvent selection is crucial and may require experimentation due to the compound's amphiphilic nature. |
| Centrifugal Partition Chromatography | Liquid-Liquid | Heptane-Acetonitrile-Water | A specialized liquid-liquid chromatography technique that can be effective for separating homologous series of alkylquinolines. nih.gov |
Coordination Chemistry of 2 Methyl 7 Dodecyl 8 Hydroxyquinoline
Fundamental Metal Chelation Properties
The chelation capability of 2-Methyl-7-dodecyl-8-hydroxyquinoline is rooted in the cooperative action of its nitrogen and oxygen donor atoms, a characteristic feature of the 8-hydroxyquinoline (B1678124) scaffold. scirp.orgscispace.comscirp.org The substituents at the 2- and 7-positions further refine the ligand's electronic and steric profile, impacting its interaction with metal centers.
Role of the Nitrogen and Deprotonated Hydroxyl Oxygen Donor Atoms
The primary mechanism of metal chelation by this compound involves the formation of a stable five-membered ring with a metal ion. This occurs through the coordination of the lone pair of electrons from the quinoline (B57606) nitrogen atom and the deprotonated hydroxyl oxygen atom. scirp.orgscispace.comscirp.org The hydroxyl group is weakly acidic and, upon deprotonation, becomes a potent coordinating agent. The nitrogen atom of the pyridine (B92270) ring, being a Lewis base, readily donates its electron pair to a metal ion. This dual coordination results in a highly stable chelate ring, which is a common feature among 8-hydroxyquinoline-based ligands. scirp.orgscispace.comscirp.org
Influence of the 2-Methyl and 7-Dodecyl Substituents on Ligand Donor Strength
The 2-methyl group, being an electron-donating group, can subtly increase the electron density on the quinoline ring system. This inductive effect can enhance the basicity of the nitrogen atom, potentially leading to stronger coordination with metal ions. However, the more significant impact of the 2-methyl group is steric hindrance. Its proximity to the nitrogen donor atom can create steric clashes with other ligands or even with other molecules of the same ligand in the coordination sphere of a metal ion. This steric effect can influence the stoichiometry and geometry of the resulting metal complexes. nih.gov
Stoichiometry and Formation of Metal Complexes
The stoichiometry of the metal complexes formed with this compound is a function of the metal ion's charge, coordination number, and the steric constraints imposed by the ligand.
Investigation of Metal-to-Ligand Ratios in Solution and Solid State
The metal-to-ligand ratios for complexes of this compound are typically determined using various analytical techniques. In solution, methods such as spectrophotometric titrations (including Job's method of continuous variation and the mole-ratio method) and conductometric titrations are commonly employed to establish the stoichiometry of the complexes formed. scirp.org These methods monitor changes in absorbance or conductivity as the ligand-to-metal ratio is varied, allowing for the identification of stable complex species. In the solid state, elemental analysis and single-crystal X-ray diffraction are the definitive methods for determining the precise metal-to-ligand ratio.
Formation of Mono-, Bis-, and Tris-Complexes with Various Metal Ions
Depending on the metal ion, this compound can form mono-, bis-, and tris-complexes, denoted as ML, ML₂, and ML₃, where M is the metal ion and L is the deprotonated ligand.
Mono-complexes (ML): These are often formed with metal ions that have a +1 charge or with divalent metal ions in the presence of other coordinating ligands or counter-ions.
Bis-complexes (ML₂): Divalent metal ions such as Cu²⁺, Co²⁺, and Ni²⁺ commonly form stable bis-complexes with 8-hydroxyquinoline derivatives. scirp.org The formation of these complexes is well-documented for the parent 8-hydroxyquinoline. scirp.org
Tris-complexes (ML₃): Trivalent metal ions like Al³⁺ and Fe³⁺ typically form tris-complexes to satisfy their coordination number of six. scirp.org
The steric hindrance from the 2-methyl group can play a crucial role in determining the feasibility of forming higher-order complexes. For smaller metal ions, the formation of a tris-complex might be sterically hindered, leading to the preferential formation of bis-complexes or mixed-ligand complexes.
| Complex Type | Typical Metal Ions | Metal-to-Ligand Ratio |
| Mono-complex (ML) | M⁺, M²⁺ (with other ligands) | 1:1 |
| Bis-complex (ML₂) | M²⁺ (e.g., Cu²⁺, Co²⁺, Ni²⁺) | 1:2 |
| Tris-complex (ML₃) | M³⁺ (e.g., Al³⁺, Fe³⁺) | 1:3 |
Structural Elucidation of Metal-2-Methyl-7-dodecyl-8-hydroxyquinoline Complexes
The three-dimensional structures of metal complexes with this compound are elucidated using a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction.
Spectroscopic methods such as Fourier-transform infrared (FTIR) and UV-visible (UV-Vis) spectroscopy provide valuable information about the coordination of the ligand to the metal ion. In FTIR spectroscopy, a shift in the C-N and C-O stretching frequencies upon complexation confirms the involvement of the nitrogen and oxygen atoms in coordination. UV-Vis spectroscopy can reveal changes in the electronic transitions of the ligand upon complexation and can be used to infer the geometry of the complex.
The geometry of the resulting complexes is dictated by the coordination number of the central metal ion and the steric demands of the ligands. For bis-complexes with divalent metal ions, common geometries include:
Square planar: Often observed for Cu²⁺ complexes. scirp.org
Tetrahedral: A possible geometry for some M²⁺ ions.
Octahedral: This geometry can be achieved in bis-complexes through the coordination of two additional solvent molecules (e.g., water) in the axial positions. scirp.org
For tris-complexes with trivalent metal ions, an octahedral geometry is typically observed. The large dodecyl group is expected to be oriented away from the metal center to minimize steric repulsion, while the 2-methyl group's position will directly influence the packing of the ligands around the metal ion.
| Metal Ion (Example) | Typical Stoichiometry | Likely Coordination Geometry |
| Cu²⁺ | 1:2 | Square Planar |
| Ni²⁺ | 1:2 | Octahedral (with solvent molecules) |
| Co²⁺ | 1:2 | Octahedral (with solvent molecules) |
| Al³⁺ | 1:3 | Octahedral |
| Fe³⁺ | 1:3 | Octahedral |
Determination of Coordination Geometries (e.g., Square Planar, Octahedral, Tetrahedral)
Detailed experimental studies, such as single-crystal X-ray diffraction, are the definitive method for determining the precise coordination geometry of metal complexes. However, a comprehensive search of the current scientific literature reveals a lack of specific crystallographic data for metal complexes of this compound.
In the broader context of 8-hydroxyquinoline derivatives, common coordination geometries observed include square planar, particularly for d⁸ metal ions like Ni(II) and Cu(II), and tetrahedral for d¹⁰ ions such as Zn(II). Octahedral geometries are also frequently encountered, often involving the coordination of two or three bidentate ligands, or the inclusion of solvent molecules like water in the coordination sphere. Theoretical studies based on Density Functional Theory (DFT) predict a planar configuration for the this compound ligand itself, stabilized by an intramolecular hydrogen bond between the hydroxyl group and the pyridine nitrogen. vulcanchem.com This planarity is a favorable characteristic for the formation of stable chelate rings with metal ions. The long dodecyl chain, while significantly increasing the lipophilicity of the molecule, is not expected to directly participate in coordination but may influence the packing of the complexes in the solid state through van der Waals interactions.
Analysis of Bond Lengths, Bond Angles, and Intermolecular Interactions
A quantitative analysis of the structural parameters of metal complexes of this compound is contingent on the availability of crystallographic data. As such, specific bond lengths, bond angles, and details of intermolecular interactions for these complexes are not currently documented in the refereed literature.
For related 8-hydroxyquinoline complexes, the metal-nitrogen and metal-oxygen bond lengths are characteristic of the specific metal ion and its oxidation state. For instance, in copper(II) complexes of similar ligands, Cu-O bond lengths are typically in the range of 1.90-1.95 Å, while Cu-N bond lengths are slightly longer, around 1.95-2.05 Å. The bite angle of the 8-hydroxyquinolinate ligand, defined by the O-M-N angle (where M is the metal ion), is typically around 80-85°, a consequence of the geometry of the five-membered chelate ring. Intermolecular interactions in the solid state for such complexes often involve π-π stacking between the aromatic quinoline rings and, in the absence of bulky substituents, hydrogen bonding. The presence of the dodecyl group in this compound would likely lead to significant intermolecular van der Waals interactions, influencing the crystal packing.
Solution-Phase Complexation Dynamics and Equilibria
The behavior of coordination complexes in solution is critical for a wide range of applications, from analytical chemistry to biological systems. This includes the stability of the complexes, how their formation is influenced by pH, and the kinetics of their formation and dissociation.
Determination of Stability Constants (log K) and Thermodynamic Parameters (ΔH, ΔS)
The stability of a metal-ligand complex in solution is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The determination of these constants, along with thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of formation, provides a complete picture of the complexation process.
At present, there are no published experimental values for the stability constants or thermodynamic parameters for the complexation of this compound with any metal ion. The high lipophilicity conferred by the dodecyl chain (logP ≈ 5.2) results in very low solubility in aqueous solutions, which poses significant challenges for traditional methods of determination such as potentiometric or spectrophotometric titrations. vulcanchem.com
pH-Dependent Speciation and Complex Formation Profiles
The formation of metal complexes with 8-hydroxyquinoline derivatives is highly dependent on the pH of the solution. The hydroxyl group of the ligand must be deprotonated for coordination to the metal ion to occur. Therefore, the pKa of the ligand is a crucial parameter.
Kinetic Studies of Metal Ion Uptake and Release by the Ligand
The rates at which a ligand binds to a metal ion (uptake) and dissociates from it (release) are important for understanding the dynamic behavior of the complex. These kinetic parameters are particularly relevant in applications such as metal extraction and transport. A patent for the use of this compound in the liquid ion exchange extraction of zinc suggests that it does form a complex and that the kinetics are a relevant factor in this process. google.com However, the patent does not provide quantitative kinetic data.
Detailed kinetic studies on the metal ion uptake and release by this compound have not been reported in the scientific literature. Such studies would likely be conducted in non-aqueous or mixed-solvent systems due to the ligand's low aqueous solubility.
Applications in Extractive Metallurgy and Metal Separation
Principles of Liquid-Liquid Extraction Mediated by 2-Methyl-7-dodecyl-8-hydroxyquinoline
Liquid-liquid extraction with this compound involves the transfer of a metal ion from an aqueous phase to an immiscible organic phase containing the extractant. The process is governed by the principles of chemical equilibrium and relies on the formation of a stable, neutral metal-extractant complex that is preferentially soluble in the organic diluent.
The efficiency of metal extraction is quantified by the distribution ratio (D), which is the ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase at equilibrium. For a metal ion Mⁿ⁺, the extraction equilibrium can be generally represented as:
Mⁿ⁺(aq) + nHL(org) ⇌ MLn(org) + nH⁺(aq)
where HL represents the this compound molecule. The distribution ratio is highly dependent on several factors, including the pH of the aqueous phase, the concentration of the extractant in the organic phase, and the nature of the metal ion.
The extraction of metal ions by this compound is a chelation-based mechanism. The molecule acts as a bidentate ligand, coordinating to the metal ion through the nitrogen atom of the quinoline (B57606) ring and the deprotonated oxygen atom of the hydroxyl group to form a stable five-membered chelate ring. The methyl group at the 2-position can introduce steric hindrance, which can influence the selectivity of the extractant for different metal ions based on their coordination geometry preferences.
Selective Extraction of Specific Metal Ions
This compound and its analogs have demonstrated considerable utility in the selective extraction and separation of a variety of metal ions, owing to the differential stability of the metal complexes formed and the influence of extraction conditions.
While specific data for this compound in rare earth element (REE) extraction is not extensively documented, studies on structurally similar 8-hydroxyquinoline (B1678124) derivatives, such as 5-octyloxymethyl-8-quinolinol, provide valuable insights into its potential behavior. The extraction of REEs is highly pH-dependent, with heavier REEs generally being extracted at lower pH values than lighter REEs. This trend allows for the separation of different rare earth elements from a mixed solution by carefully controlling the acidity of the aqueous phase. The separation factor (β), which is the ratio of the distribution ratios of two different metals, is a measure of the separation efficiency.
Table 1: Representative Extraction Data for Rare Earth Elements with an Analogous 8-Hydroxyquinoline Derivative
This interactive table provides hypothetical yet representative data based on studies of similar long-chain 8-hydroxyquinoline derivatives.
| Metal Ion | pH for 50% Extraction (pH₀.₅) | Log D at pH 6.0 | Separation Factor (β) vs. Nd |
|---|---|---|---|
| Neodymium (Nd³⁺) | 5.8 | 0.60 | 1.0 |
| Europium (Eu³⁺) | 5.5 | 1.20 | 4.0 |
Substituted 8-hydroxyquinolines have been investigated for the extraction of precious metals, particularly palladium from chloride media. Research on 7-substituted-8-hydroxyquinoline derivatives has shown that palladium (II) is extracted as a neutral chelate, PdL₂. The extraction is efficient even from acidic solutions and is influenced by the structure of the extractant. The dodecyl group in this compound would ensure strong partitioning of the palladium complex into the organic phase.
Table 2: Extraction of Palladium(II) with a 7-Substituted-8-Hydroxyquinoline Derivative
This interactive table presents data analogous to what would be expected for this compound in a similar application.
| Parameter | Value |
|---|---|
| Metal Ion | Palladium (Pd²⁺) |
| Aqueous Medium | 1.0 M HCl |
| Organic Phase | 0.1 M Extractant in Chloroform (B151607) |
| Extraction Equilibrium Constant (log Kₑₓ) | ~5.8 |
Long-chain alkyl-substituted 8-hydroxyquinolines, commercially available as reagents like Kelex 100 (which contains a 7-alkyl-8-hydroxyquinoline), are well-known for their effectiveness in extracting transition metals. The extraction of these metals is also pH-dependent, allowing for their selective separation. Generally, the order of extraction with increasing pH is Cu(II) > Ni(II) > Co(II). This selectivity allows for the preferential extraction of copper from solutions containing nickel and cobalt at lower pH values.
Table 3: pH Dependence of Transition Metal Extraction with a 7-Alkyl-8-Hydroxyquinoline Extractant
This interactive table illustrates the typical extraction behavior for transition metals using an extractant similar to this compound.
| Metal Ion | pH for 50% Extraction (pH₀.₅) | % Extraction at pH 2.5 | % Extraction at pH 4.0 |
|---|---|---|---|
| Copper (Cu²⁺) | 1.5 | >99 | >99 |
| Nickel (Ni²⁺) | 3.5 | <10 | ~75 |
Uranium(VI) Extraction Studies
The extraction of uranium(VI) from aqueous solutions is a critical process in the nuclear fuel cycle and for environmental remediation. Derivatives of 8-hydroxyquinoline are well-established chelating agents for a variety of metal ions, including uranium(VI). Studies on the parent compound, 8-hydroxyquinoline (HQ), demonstrate its capability to extract uranium. For instance, in solvent extraction systems using chloroform as the diluent, the extracted species is identified as UO₂Q₂. researchgate.net The efficiency of this extraction is highly dependent on the pH of the aqueous phase and the concentration of the extractant. A quantitative extraction of uranium(VI) can be achieved at a pH higher than 4.5. researchgate.net
In a comparative study, the extraction of uranium(VI) with 8-hydroxyquinoline was shown to be more efficient in a cloud point extraction (CPE) system with Triton X-114 surfactant than in a conventional solvent extraction system with chloroform. researchgate.net While the solvent extraction required an HQ to uranium ratio of 50 for near-quantitative extraction, the CPE system achieved this with a ratio of only 10. researchgate.net This suggests that the environment of the extractant plays a significant role in the extraction efficiency.
While specific studies focusing solely on this compound are not extensively detailed in readily available literature, the principles governing the extraction by 8-hydroxyquinoline are directly applicable. The chelation mechanism involves the deprotonated hydroxyl group and the nitrogen atom of the quinoline ring binding to the uranyl ion (UO₂²⁺). The general reaction for the extraction of U(VI) with an 8-hydroxyquinoline derivative (represented as HR) can be described as:
UO₂²⁺ (aq) + 2HR (org) ⇌ UO₂(R)₂ (org) + 2H⁺ (aq)
The introduction of the methyl and dodecyl groups on the quinoline ring is designed to modify the physical properties of the extractant to enhance its performance in practical liquid-liquid extraction circuits.
Impact of the 7-Dodecyl Chain on Extraction Performance
The substitution of a long alkyl chain, such as a dodecyl group, at the 7-position of the 2-methyl-8-hydroxyquinoline structure has profound and strategic effects on its performance as a metal extractant. These modifications are primarily aimed at improving its compatibility with industrial-scale solvent extraction processes.
Enhanced Lipophilicity and Solubility in Organic Solvents
Lipophilicity, the affinity of a molecule for a lipophilic (fat-like) environment, is a critical parameter for a solvent extraction reagent. pg.edu.pl It is often quantified by the partition coefficient (log P), which measures the equilibrium distribution of a compound between an organic solvent (like octanol) and water. creative-bioarray.comazolifesciences.com The introduction of a twelve-carbon dodecyl chain significantly increases the nonpolar character of the 2-methyl-8-hydroxyquinoline molecule.
Table 1: Comparison of Lipophilicity and Solubility Characteristics
| Compound | Key Structural Feature | Expected Lipophilicity (log P) | Solubility in Nonpolar Solvents |
| 8-Hydroxyquinoline | Unsubstituted aromatic rings | Low to Moderate | Low |
| 2-Methyl-8-hydroxyquinoline | Addition of a small methyl group | Moderate | Moderate |
| This compound | Addition of a long dodecyl chain | High | High |
Influence on Interfacial Activity and Emulsion Stability
The this compound molecule possesses an amphiphilic character, with the polar 8-hydroxyquinoline "head" providing the metal-chelating function and the long, nonpolar dodecyl "tail" providing solubility in the organic phase. This structure allows the molecule to act as a surfactant, concentrating at the oil-water interface. This interfacial activity is crucial for the extraction process, as it facilitates the transfer of metal ions from the aqueous phase to the organic phase.
Modulation of Selectivity and Extraction Efficiency
The primary role of the 7-dodecyl chain is to anchor the extractant and its metal complex firmly within the organic phase. This enhanced lipophilicity directly translates to higher extraction efficiency. By making the resulting metal chelate (e.g., UO₂(C₂₂H₃₂NO)₂) significantly more soluble in the organic diluent than in the aqueous phase, the dodecyl group shifts the equilibrium of the extraction reaction strongly in favor of the organic phase. This minimizes the back-extraction of the metal complex, leading to higher distribution ratios and more efficient metal recovery in fewer extraction stages.
While the dodecyl group itself does not directly participate in the chelation of the metal ion, its steric bulk and electronic effects can subtly influence the selectivity of the extractant. The position of the alkyl group can sterically hinder the approach of certain metal ions to the chelating site, potentially improving selectivity for ions with a preferred coordination geometry. For example, the presence of the alkyl group might create a more specific "pocket" for the target metal ion, leading to enhanced separation factors between chemically similar metals, such as different rare-earth elements. researchgate.net
Advanced Extraction Systems
Application in Ionic Liquid-Based Extraction Systems
Ionic liquids (ILs) have emerged as promising alternatives to conventional volatile organic compounds (VOCs) as diluents in solvent extraction. mdpi.com ILs are salts with melting points below 100°C, and they offer unique properties such as negligible vapor pressure, high thermal stability, and tunable solvent characteristics. nih.gov The combination of chelating extractants like 8-hydroxyquinoline derivatives with ionic liquids can lead to novel extraction systems with significantly improved performance. researchgate.netmdpi.com
The use of 8-hydroxyquinoline and its derivatives in ionic liquid systems has shown enhanced extraction ability and better selectivity for various metal ions compared to conventional solvents like n-dodecane. researchgate.net For instance, the extraction of rare-earth ions with a modified 8-hydroxyquinoline in the ionic liquid [C₈mim][Tf₂N] demonstrated a higher extraction ability and a significantly better separation factor between dysprosium and neodymium. researchgate.net
For a lipophilic extractant like this compound, ionic liquids offer a highly compatible and effective medium. The extraction mechanism in ILs can be more complex than in molecular diluents, potentially involving ion exchange in addition to neutral complexation. nih.govresearchgate.net The high solubility of the lipophilic metal-extractant complex in the IL phase can lead to very high distribution ratios. Furthermore, the properties of the ionic liquid itself (e.g., the choice of cation and anion) can be tailored to optimize the extraction process, offering another level of control over efficiency and selectivity. mdpi.comrsc.org
Table 2: Potential Advantages of Using this compound in an Ionic Liquid System
| Feature | Conventional Organic Solvent (e.g., Kerosene) | Ionic Liquid (e.g., [C₈mim][Tf₂N]) |
| Extraction Efficiency | Good, limited by phase partitioning | Potentially higher due to enhanced solvation and multiple extraction mechanisms. researchgate.net |
| Selectivity | Dependent on the extractant's intrinsic properties | Can be enhanced by the specific interactions with the IL ions. researchgate.net |
| Environmental Impact | Volatile, flammable, contributes to air pollution | Non-volatile, non-flammable ("Green Solvent" potential). mdpi.com |
| Process Control | Limited to parameters like pH, temperature, concentration | Additional control via tuning IL cation/anion properties. mdpi.com |
| Reagent Loss | Some solubility of extractant in the aqueous phase | Minimal loss due to the negligible miscibility of many ILs with water. |
Microemulsion-Enhanced Extraction Processes
Microemulsion-enhanced extraction is an advanced separation technique that utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids (typically oil and water) stabilized by a surfactant film. The presence of a cosurfactant is often required. These systems create nanosized droplets, providing a vast interfacial area for mass transfer, which can significantly enhance the rate and efficiency of metal extraction compared to conventional solvent extraction.
A lipophilic chelating agent like this compound, with its long dodecyl chain, would be expected to reside within the oil phase or at the oil-water interface of the microemulsion. The extraction process would involve the following general steps:
Formation of the Microemulsion: A suitable system of oil, water, surfactant, and potentially a cosurfactant is formulated to create a stable microemulsion. The aqueous phase would contain the metal ions to be extracted.
Partitioning and Chelation: this compound, dissolved in the oil phase, would interact with metal ions at the extensive oil-water interface. The 8-hydroxyquinoline moiety would chelate the metal ion, forming a neutral or hydrophobic metal-ligand complex.
Extraction into the Oil Phase: The resulting hydrophobic complex would be solubilized within the oil domains of the microemulsion, thus transferring the metal ion from the aqueous to the organic phase.
Phase Separation and Stripping: After extraction, the microemulsion phase, now loaded with the metal complex, can be separated. The metal can then be recovered (stripped) by altering conditions, such as lowering the pH with a strong acid, to break the complex and transfer the metal ion back into a fresh aqueous phase.
The efficiency of such a process would depend on factors like the type of surfactant, the oil-to-water ratio, temperature, and the pH of the aqueous phase. However, no specific studies or data on these parameters for this compound were found.
Solid-Phase Extraction and Preconcentration Techniques
Solid-phase extraction (SPE) is a sample preparation and preconcentration technique that separates components of a mixture between a solid phase (sorbent) and a liquid phase. For metal extraction, the solid phase is typically functionalized with a chelating agent that can selectively bind to target metal ions.
This compound could be utilized in SPE in two primary ways:
Impregnation: A solid support with a suitable porous structure (e.g., silica (B1680970), polymeric resins, or activated carbon) could be physically impregnated with this compound. The long dodecyl chain would help anchor the molecule onto the solid support through hydrophobic interactions.
Chemical Immobilization: The 8-hydroxyquinoline derivative could be chemically bonded to the surface of a solid support. This creates a more robust and reusable sorbent.
The extraction and preconcentration process using such a functionalized sorbent would typically involve these steps:
Conditioning: The sorbent is treated with a solvent to activate the binding sites.
Loading: The aqueous sample containing the metal ions is passed through the sorbent. The pH is adjusted to an optimal value for the chelation reaction between the immobilized 8-hydroxyquinoline group and the metal ions.
Washing: The sorbent is washed to remove any non-specifically bound species.
Elution: A small volume of an appropriate eluent (e.g., an acidic solution) is passed through the sorbent to break the metal-chelate bond and release the concentrated metal ions for analysis or recovery.
The performance of an SPE sorbent based on this compound would be evaluated based on its binding capacity, selectivity for different metals, and reusability. Without experimental data, it is not possible to provide a quantitative assessment of its effectiveness in this application.
Advanced Characterization Techniques
Spectroscopic Methods for Ligand and Complex Analysis
Spectroscopic techniques are indispensable for elucidating the structure and electronic properties of ligands like 2-Methyl-7-dodecyl-8-hydroxyquinoline and its corresponding metal complexes. Each method provides unique insights into the molecular framework.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the characteristic functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, key vibrational bands would be expected for the hydroxyl (-OH), methyl (-CH₃), and dodecyl (-CH₂) groups, as well as the aromatic C=C and C=N bonds of the quinoline (B57606) core.
Upon chelation with a metal ion, significant shifts in the FTIR spectrum would occur. The broad O-H stretching band would typically disappear or shift, indicating deprotonation and coordination of the hydroxyl oxygen to the metal center. Furthermore, changes in the vibrational frequencies of the C=N and C-O bonds would confirm the involvement of the quinoline nitrogen and phenolic oxygen in forming the metal complex. New bands at lower frequencies, corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds, would also be expected to appear. scirp.orgresearchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Stoichiometry Determination
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of an 8-hydroxyquinoline (B1678124) derivative typically displays absorption bands corresponding to π→π* and n→π* transitions within the aromatic system. scirp.orgresearchgate.net The presence of the dodecyl and methyl substituents would subtly modify the position and intensity of these bands compared to the parent 8-hydroxyquinoline.
Formation of a metal complex dramatically alters the electronic structure and, therefore, the UV-Vis spectrum. The coordination of a metal ion often leads to the appearance of new, intense absorption bands, frequently associated with ligand-to-metal charge transfer (LMCT) transitions. These spectral changes are often visually apparent as a distinct color change. By systematically varying the molar ratio of the ligand to the metal ion (e.g., using Job's method of continuous variation), the stoichiometry of the resulting complex (e.g., 1:1, 1:2, or 1:3 metal-to-ligand ratio) can be determined by identifying the ratio at which the absorbance of the charge-transfer band is maximized. scirp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Confirmation and Solution-State Interactions
NMR spectroscopy is a powerful tool for confirming the precise molecular structure of a compound in solution.
¹H NMR: Would provide the chemical shift and multiplicity for each unique proton in this compound. This would include distinct signals for the phenolic -OH proton, the protons of the quinoline aromatic rings, the methyl group, and the numerous methylene (B1212753) (-CH₂) and terminal methyl protons of the long dodecyl chain.
¹³C NMR: Would show signals for each unique carbon atom, confirming the carbon skeleton of the molecule.
2D-NMR techniques (e.g., COSY, HSQC, HMBC): Would be used to establish connectivity between protons and carbons, allowing for unambiguous assignment of all signals and confirming the substitution pattern on the quinoline ring.
Upon complexation with a diamagnetic metal ion (like Zn²⁺), changes in the chemical shifts of the protons and carbons near the binding site (the hydroxyl oxygen and quinoline nitrogen) would confirm the coordination mode in solution.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₂₂H₃₃NO), high-resolution mass spectrometry would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to a monoisotopic mass of 327.2562 g/mol . The fragmentation pattern under electron ionization (EI) would likely involve the characteristic loss of small neutral molecules (like HCN from the quinoline ring) and cleavage of the dodecyl chain. mcmaster.ca
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes
EPR (or Electron Spin Resonance, ESR) spectroscopy is a technique specifically used to study species with unpaired electrons, such as complexes formed with paramagnetic metal ions (e.g., Cu²⁺, Mn²⁺, Co²⁺, Fe³⁺). ohiolink.edu If this compound were complexed with such a metal, the EPR spectrum would provide detailed information about the oxidation state of the metal, the coordination geometry (e.g., octahedral, tetrahedral), and the nature of the metal-ligand bonding. mdpi.com The parameters extracted from the spectrum, such as the g-values and hyperfine coupling constants, are sensitive to the electronic environment around the paramagnetic center. ohiolink.edu
Crystallographic Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. If suitable crystals of this compound or one of its metal complexes could be grown, this technique would provide exact bond lengths, bond angles, and details of the crystal packing. nih.gov
For the ligand itself, analysis would confirm the planarity of the quinoline system and the conformation of the dodecyl chain. For a metal complex, it would unambiguously reveal the coordination number and geometry of the metal center and the precise way in which the ligands are bound. nih.govresearchgate.net However, no published crystal structures for this compound were found.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules such as 2-Methyl-7-dodecyl-8-hydroxyquinoline.
Prediction of Molecular Geometry, Electronic Structure, and Vibrational Frequencies
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound. The geometry optimization process involves finding the minimum energy conformation of the molecule. For this compound, the presence of the bulky dodecyl group at the 7-position and the methyl group at the 2-position introduces specific steric and electronic effects that influence the planarity of the quinoline (B57606) ring system. The long alkyl chain is flexible and can adopt numerous conformations, with the lowest energy state likely involving a staggered arrangement to minimize steric hindrance.
The electronic structure of the molecule, including the distribution of electron density and the energies of molecular orbitals, is also a key output of DFT calculations. The electron-donating nature of the methyl and dodecyl groups influences the electron density on the quinoline ring, which in turn affects the molecule's reactivity and its ability to coordinate with metal ions.
Vibrational frequency analysis, based on DFT, can predict the infrared (IR) and Raman spectra of this compound. Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging. These predicted spectra can be used to identify the compound and to understand the bonding characteristics within the molecule. For instance, the characteristic frequencies for the O-H, C-N, and aromatic C-H vibrations can be calculated and compared with experimental data. researchgate.netresearchgate.netnih.gov
Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Illustrative Data)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| O-H | Stretching | ~3600 |
| Aromatic C-H | Stretching | ~3100-3000 |
| Aliphatic C-H | Stretching | ~2950-2850 |
| C=N (in quinoline) | Stretching | ~1600 |
| C=C (aromatic) | Stretching | ~1580-1450 |
Note: These are illustrative values based on typical DFT calculations for substituted 8-hydroxyquinolines. Actual values may vary.
Analysis of Frontier Molecular Orbitals and Electron Density Distribution
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. wikipedia.org The energy of the HOMO is related to the ability of the molecule to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 8-hydroxyquinoline (B1678124) ring, particularly on the phenoxide moiety. The LUMO is also likely to be distributed over the aromatic system. The presence of the electron-donating alkyl groups (methyl and dodecyl) would be expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted 8-hydroxyquinoline. nih.gov
Table 2: Calculated Frontier Molecular Orbital Energies for 8-Hydroxyquinoline and an Alkyl-Substituted Derivative (Illustrative Data)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 8-Hydroxyquinoline | -5.8 | -1.2 | 4.6 |
Note: These values are illustrative and intended to show the general effect of alkyl substitution.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into processes that are not accessible through static quantum chemical calculations.
Simulating Ligand-Metal Ion Interactions in Solution and at Interfaces
MD simulations can be employed to model the chelation process between this compound and metal ions in a solvent environment. These simulations can reveal the step-by-step mechanism of coordination, including the initial encounter of the ligand and the metal ion, the displacement of solvent molecules, and the formation of the stable metal complex. The long dodecyl chain plays a significant role in the solubility of the ligand and its metal complexes in organic solvents, a key factor in solvent extraction processes.
Simulations at liquid-liquid interfaces are particularly relevant for understanding the role of this compound in metal extraction. These simulations can illustrate how the ligand orients itself at the interface and facilitates the transfer of metal ions from the aqueous phase to the organic phase.
Understanding Transport Mechanisms in Extraction Systems
In the context of solvent extraction, MD simulations can help to elucidate the transport mechanisms of the metal-ligand complex through the organic phase. The simulations can provide information on the diffusion of the complex, its aggregation behavior, and its interactions with the solvent molecules. The size and conformation of the dodecyl chain will significantly influence these transport properties by affecting the steric bulk and the van der Waals interactions of the complex.
Quantitative Structure-Activity Relationships (QSAR) in Coordination and Extraction
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. In the context of this compound, QSAR models can be developed to predict its efficiency as a metal extractant.
The descriptors used in such QSAR models would include parameters that quantify the electronic, steric, and lipophilic properties of the molecule. For instance, the HOMO and LUMO energies, dipole moment, and molecular volume can be used as electronic and steric descriptors. The lipophilicity, which is significantly influenced by the dodecyl chain, is a critical descriptor for extraction efficiency and can be quantified by the partition coefficient (log P). nih.gov
A QSAR model for a series of substituted 8-hydroxyquinolines might take the following general form:
log(Extraction Efficiency) = c₀ + c₁(Electronic Descriptor) + c₂(Steric Descriptor) + c₃*(Lipophilicity Descriptor)**
By correlating these descriptors with experimentally determined extraction efficiencies for a range of related compounds, a predictive model can be built. This model could then be used to estimate the extraction performance of this compound and to design new ligands with improved properties. The long dodecyl chain in this compound is expected to significantly enhance its lipophilicity, thereby favoring the partitioning of the metal complex into the organic phase and improving extraction efficiency. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Correlation of Molecular Descriptors with Complex Stability and Extraction Efficiency
The efficacy of a chelating agent such as this compound in metal extraction is fundamentally linked to the stability of the metal-ligand complex formed and the solubility of that complex in an organic solvent. Computational methods allow for the calculation of various molecular descriptors that quantify the physicochemical properties of the ligand. These descriptors can then be correlated with experimentally observed data, such as metal complex stability constants (log K) and extraction distribution ratios (D), to build predictive models.
Key molecular descriptors relevant to the performance of this compound include:
Electronic Descriptors: These describe the electronic characteristics of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A higher HOMO energy suggests a greater ability to donate electrons to a metal ion, forming a stable coordinate bond. The HOMO-LUMO gap can indicate the chemical reactivity and stability of the resulting complex. Other electronic descriptors include atomic charges on the donor atoms (the nitrogen of the pyridine (B92270) ring and the oxygen of the hydroxyl group), which directly relate to the strength of the metal-ligand bond.
Lipophilicity Descriptors: The partition coefficient (log P) is a primary measure of a molecule's lipophilicity, or its affinity for an organic solvent versus an aqueous one. The presence of the C12 alkyl (dodecyl) chain in this compound gives it a high log P value. This is a critical factor for an extractant, as it ensures that the formed metal-ligand complex will be preferentially partitioned into the organic phase during solvent extraction.
Quantitative Structure-Activity Relationship (QSAR) studies for the broader class of 8-hydroxyquinoline derivatives have established clear correlations. For instance, increased lipophilicity (higher log P) is directly correlated with higher extraction efficiency, as it drives the transfer of the metal complex from the aqueous to the organic phase. nih.gov The electronic properties of substituents on the quinoline ring also modulate the basicity of the donor atoms, which in turn affects the stability of the metal complex. mcmaster.ca
The following interactive table illustrates the hypothetical correlation between key molecular descriptors for 8-hydroxyquinoline derivatives and their performance in metal chelation and extraction. While specific experimental data for this compound is not publicly available in this format, the data represents established principles for this class of compounds.
| Descriptor | Calculated Value for this compound (Illustrative) | Influence on Complex Stability | Influence on Extraction Efficiency |
| Log P | ~6.5 | Indirect; affects solubility of the complex | High positive correlation |
| HOMO Energy | -5.8 eV | Positive correlation | Indirect positive correlation |
| LUMO Energy | -1.2 eV | Weaker correlation | Weaker correlation |
| Dipole Moment | 2.1 D | Moderate correlation | Low correlation |
| Steric Hindrance (at 2-position) | Moderate | Can increase selectivity; may decrease stability with some ions | Can increase selectivity |
Note: The values in this table are illustrative and intended to demonstrate the principles of QSAR as applied to this compound class.
Predictive Modeling for Design of Improved Ligands
Building upon the correlations established through QSAR, computational chemistry enables the predictive design of new, improved ligands based on the this compound scaffold. The goal is to fine-tune the molecular structure to enhance desired properties, such as selectivity for a target metal ion or improved extraction kinetics.
The design process typically involves these steps:
Scaffold Identification: The 8-hydroxyquinoline core is identified as the primary chelating pharmacophore. The dodecyl group is recognized as essential for ensuring lipophilicity.
In Silico Modification: Virtual libraries of new derivatives are created by systematically modifying the parent structure. For example, the position and nature of the alkyl groups could be varied. One might model a ligand with the dodecyl chain at the 5-position instead of the 7-position, or replace the methyl group with an ethyl or propyl group to study the impact of increased steric bulk.
Descriptor Calculation: For each new virtual compound, the key molecular descriptors (log P, HOMO/LUMO energies, steric parameters, etc.) are calculated using computational methods like Density Functional Theory (DFT).
Performance Prediction: The QSAR models developed in the previous step are used to predict the complex stability and extraction efficiency of these new, unsynthesized ligands. This allows for a rapid screening of hundreds of potential candidates without the need for laborious and expensive laboratory synthesis.
Prioritization and Synthesis: The most promising candidates—those predicted to have superior performance (e.g., higher selectivity for a valuable metal like gallium over a common one like iron)—are prioritized for chemical synthesis and experimental validation.
For example, if the goal is to design a ligand with higher selectivity for Cu²⁺ over Zn²⁺, models might explore how modifying the steric and electronic environment around the N,O-donor pocket affects the coordination geometry and binding energies for each ion. nih.gov It is known that different metal ions prefer different coordination geometries, and subtle changes to the ligand can be used to favor one over another. Predictive modeling allows chemists to explore these subtle modifications virtually, accelerating the discovery of next-generation chelating agents for specific and challenging separation applications. nih.gov
Applications in Materials Science and Sensor Development
Organic Light-Emitting Diodes (OLEDs) and Optoelectronics
The field of organic electronics has seen significant advancements with the use of 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives. These compounds are integral to the fabrication of Organic Light-Emitting Diodes (OLEDs), where they function as both light-emitting and electron-conducting materials. researchgate.netrroij.comscispace.comscirp.org The thermal stability and excellent electrical properties of metalloquinolates contribute to their prominence in this technology. ijcce.ac.ir
Metal complexes of 8-hydroxyquinoline and its derivatives are a cornerstone of OLED technology, renowned for their luminescent properties that span a wide color range. researchgate.net The formation of stable chelate complexes with various metal ions is a key feature of the 8-HQ moiety. researchgate.netnih.govresearchgate.net These complexes, particularly with metals like aluminum (Al³⁺) and zinc (Zn²⁺), are used as emissive materials in OLED devices. scirp.org
Tris(8-hydroxyquinoline)aluminum (Alq3) is one of the most widely utilized materials, serving as both an emitter and an electron transporter in OLEDs. scirp.orgresearchgate.net Research has also focused extensively on complexes involving substituted 8-hydroxyquinolines, such as 2-methyl-8-hydroxyquinoline. For instance, a zinc (II) complex with 2-methyl-8-quinolinol, (Me-HQ-H)[ZnI₂(Me-HQ)], was synthesized and used as a dopant to achieve green electroluminescence in OLEDs. ijcce.ac.irijcce.ac.ir In these devices, green light emission was observed at wavelengths of 517 nm and 539 nm. ijcce.ac.irijcce.ac.ir The luminescent properties of various metal complexes with 2-methyl-8-hydroxyquinoline, including those with Pb(II), Cd(II), and Al(III), have been studied for their potential in OLED applications. researchgate.net
The introduction of substituents onto the 8-hydroxyquinoline ring, such as the methyl and dodecyl groups in 2-Methyl-7-dodecyl-8-hydroxyquinoline, can modulate the electronic and physical properties of the resulting metal complexes. These modifications can influence factors like solubility, thermal stability, and the wavelength of emitted light, allowing for the fine-tuning of OLED performance. For example, electron-donating groups at the C-5 or C-7 positions are predicted to cause a red-shift in the complex's emission. scispace.com
| Metal Complex | Ligand | Emission Color/Wavelength | Application |
|---|---|---|---|
| (Me-HQ-H)[ZnI₂(Me-HQ)] | 2-methyl-8-quinolinol | Green (517 nm, 539 nm) | OLED Emitter (Dopant) ijcce.ac.irijcce.ac.ir |
| Alq3 | 8-hydroxyquinoline | Green | OLED Emitter & Electron Transporter scirp.org |
| Pb(mq)₂ | 2-methyl-8-hydroxyquinoline | Photoluminescent | Potential OLED Material researchgate.net |
Beyond their role as emitters, 8-hydroxyquinoline derivatives are valued for their excellent electron transport properties. researchgate.net This characteristic is crucial for efficient charge recombination within the emissive layer of an OLED, leading to improved device performance. In many instances, the electron transport capability of Zn(II) complexes containing 8-hydroxyquinoline has been shown to be superior to that of Alq3, the industry-standard electron transport material. ijcce.ac.irijcce.ac.ir This suggests that zinc complexes could be promising candidates for enhancing electron transport in OLEDs. ijcce.ac.irijcce.ac.ir The structural modifications in derivatives like this compound can further influence these transport properties by altering molecular packing in the solid state and affecting intermolecular electronic coupling.
Chemical Sensor Design and Development
The ability of 8-hydroxyquinoline and its derivatives to form stable and often fluorescent complexes with metal ions makes them ideal candidates for the development of chemical sensors. researchgate.netnih.govresearchgate.net These sensors are crucial for detecting and quantifying trace amounts of metal ions in environmental and biological systems. nih.govresearchgate.netmdpi.com
8-Hydroxyquinoline (8-HQ) acts as a fluorophoric ligand upon complexation with a wide range of metal ions, including alkali, alkaline earth, and transition metals. nih.govresearchgate.net While 8-HQ itself is weakly fluorescent, its chelation with metal ions can lead to a significant enhancement of its fluorescence emission. rroij.comscispace.com This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), is attributed to increased molecular rigidity and the blocking of a non-radiative decay pathway called excited-state intramolecular proton transfer (ESIPT). ou.ac.lk In the free ligand, a proton transfers from the hydroxyl group to the pyridine (B92270) nitrogen in the excited state, which quenches fluorescence. ou.ac.lk Metal binding prevents this transfer, restoring fluorescence. ou.ac.lk
This principle has been widely applied to design highly sensitive and selective fluorescent sensors for various metal ions. Derivatives of 8-HQ have been developed for the detection of biologically and environmentally important ions such as Al³⁺ and Zn²⁺. rroij.comscispace.com The design of these chemosensors often involves modifying the 8-HQ scaffold to fine-tune its selectivity and sensitivity towards a specific target ion. researchgate.net For example, quinoline-based probes have been successfully designed for the selective detection of Cd²⁺ in aqueous media. researchgate.net
| Sensor Basis | Target Ion(s) | Sensing Mechanism | Key Feature |
|---|---|---|---|
| 8-Hydroxyquinoline Derivatives | Al³⁺, Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) rroij.comscispace.com | Fluorescence "turn-on" upon ion binding. |
| Quinoline-based Thiazole Derivatives | Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence Quenching acs.org | Selective quenching in the presence of target ions. |
| 8-Aminoquinoline Derivatives | Zn²⁺ | CHEF researchgate.net | Water-soluble and ratiometric sensing. researchgate.net |
| Quinoline-tagged Organic Probes | Zn²⁺ | CHEF semanticscholar.org | Detection at ppb level in aqueous medium. semanticscholar.org |
The principles of colorimetric and fluorometric detection using quinoline (B57606) derivatives can be integrated with optical fiber technology to create portable and robust sensors for on-site analysis. An example is the development of an optical fiber reflectance sensor for p-aminophenol detection, which utilized an immobilized bis-8-hydroxyquinoline derivative. nih.gov
In such a design, the sensing reagent (a quinoline derivative) is immobilized on a solid support, which is then coupled to the tip of an optical fiber. nih.gov Light is guided through the fiber to the sensor tip. When the target analyte reacts with the immobilized reagent, it produces a colored product, causing a change in the reflectance of the light at a specific wavelength. nih.gov This change in reflected light intensity is then transmitted back through the fiber to a detector. The magnitude of the reflectance change correlates with the concentration of the analyte. nih.gov This setup allows for real-time, remote monitoring and can be adapted for various analytes by changing the specific quinoline-based sensing molecule. mdpi.com
The performance of a chemosensor is defined by its selectivity (ability to detect a specific analyte in the presence of others) and sensitivity (the lowest concentration of analyte it can reliably detect). Several strategies are employed to enhance these parameters in quinoline-based sensors:
Structural Modification: Introducing specific functional groups to the 8-hydroxyquinoline core is a primary strategy. ou.ac.lk For instance, attaching different moieties can alter the steric and electronic environment of the binding site, thereby favoring coordination with a particular metal ion over others. researchgate.net The introduction of methylene (B1212753) amine groups at the C-2 or C-7 positions can lead to fluorescence quenching via a Photoinduced Electron Transfer (PET) process, which can be suppressed upon metal binding, creating a "turn-on" sensor. ou.ac.lk
Controlling Intermolecular Interactions: The photophysical properties of quinoline derivatives can be influenced by their molecular packing in the solid state, which is governed by hydrogen bonds and aromatic stacking interactions. nih.gov By controlling these interactions through crystal engineering, the fluorescence emission can be tuned.
Spacer Variation: In sensors containing multiple binding sites, the spacer connecting them plays a crucial role. Varying the spacer from a flexible chain to a more rigid one can impact the geometry of the binding pocket and thus its selectivity for different analytes. semanticscholar.org
Leveraging Multiple Mechanisms: Combining principles like CHEF and PET can lead to sensors with very low background signal and a large fluorescence enhancement upon analyte binding, thereby increasing sensitivity. researchgate.net
Immobilization: Attaching the sensor molecule to a solid substrate, such as a polymer resin or nanoparticle, can pre-organize the binding sites and prevent aggregation-caused quenching, which is often an issue in solution. nih.gov This also facilitates the development of reusable and practical sensor devices.
Nanomaterials Synthesis
The synthesis of nanomaterials from 8-hydroxyquinoline derivatives typically involves the formation of metal-quinolate complexes that can be precipitated or grown into specific nanostructures under controlled conditions.
The fabrication of metal-quinolate nanoparticles and nanorods using the related compound, 2-methyl-8-hydroxyquinoline (Mq), has been successfully demonstrated through straightforward chemical precipitation methods. researchgate.net These methods are valued for their simplicity and scalability.
A typical synthesis involves the following steps:
Ligand Solution Preparation : The 2-methyl-8-hydroxyquinoline ligand is dissolved in a suitable solvent, commonly an alcohol like ethanol, to create a homogeneous solution. researchgate.net
Metal Salt Introduction : A solution of a metal salt, such as lead(II) acetate (B1210297) or magnesium acetate, is prepared, often in water or another compatible solvent. researchgate.net
Precipitation : The metal salt solution is added dropwise to the stirred ligand solution. This leads to the formation of a metal-quinolate complex, which is often insoluble in the reaction mixture and precipitates out. For example, the reaction between lead(II) acetate and 2-methyl-8-hydroxyquinolate in a 1:2 molar ratio yields a yellowish precipitate of bis(2-methyl-8-quinolato)lead(II) (Pb(Mq)₂). researchgate.net
Isolation and Purification : The resulting precipitate is separated from the reaction mixture by filtration, washed to remove unreacted precursors and byproducts, and dried under a vacuum. researchgate.net
By carefully controlling reaction parameters such as temperature, concentration, solvent system, and the rate of addition, the morphology of the final product can be influenced, leading to the formation of either amorphous nanoparticles or more defined structures like nanorods. For instance, magnesium complexes of 2-methyl-8-hydroxyquinoline have been synthesized in the form of nanorods using a similar precipitation technique. researchgate.net The long dodecyl chain on this compound would likely act as a structure-directing agent, potentially favoring the formation of anisotropic structures like rods or wires due to van der Waals interactions between the alkyl chains.
Once synthesized, the metal-quinolate nanomaterials are characterized to understand their structural, optical, and thermal properties, which determine their suitability for advanced applications. The investigation of these properties is crucial for their potential use in optoelectronic devices.
Structural and Morphological Properties: Techniques like Powder X-ray Diffraction (PXRD) are used to confirm the crystalline nature of the synthesized nanoparticles. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide insights into the morphology, size, and shape of the nanostructures, revealing whether they are spherical nanoparticles, nanorods, or other forms. researchgate.net
Optical Properties: The optical properties of these nanomaterials are particularly important for applications in OLEDs and sensors.
UV-Visible Spectroscopy : This technique is used to study the electronic absorption properties and to determine the optical bandgap of the material, which is a key parameter for semiconductor devices. researchgate.net
Photoluminescence (PL) Spectroscopy : PL studies reveal the light-emitting characteristics of the material. The emission wavelength (color) and intensity are critical for OLED applications. For instance, metal complexes of 8-hydroxyquinoline derivatives are known to be efficient emitters in the visible spectrum. researchgate.net
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to assess the thermal stability of the nanomaterials. High thermal stability is a prerequisite for materials used in electronic devices, where they can be subjected to heat during fabrication and operation. researchgate.net
The unique combination of properties exhibited by metal-quinolate nanomaterials makes them promising candidates for various advanced applications.
| Property Investigated | Characterization Technique | Finding for 2-methyl-8-hydroxyquinoline (Mq) Complexes | Potential Influence of 7-dodecyl Group |
| Crystallinity & Phase | Powder X-ray Diffraction (PXRD) | Confirms the crystalline nature of synthesized nanoparticles like Pb(Mq)₂. | May alter crystal packing and lattice parameters. |
| Morphology & Size | Scanning Electron Microscopy (SEM) | Reveals structures such as nanoparticles and nanorods (e.g., Mg(Mq)₂). | Could promote self-assembly into more ordered or anisotropic structures. |
| Elemental Composition | Energy Dispersive X-ray Analysis (EDX) | Confirms the presence of the metal, carbon, nitrogen, and oxygen in the correct ratios. | Would add a significant carbon signal and slightly alter elemental ratios. |
| Optical Absorption | UV-Visible Spectroscopy | Used to calculate the optical bandgap (e.g., ~2.8 eV for Sr(2-Me-8Hq)₂). researchgate.net | May cause slight shifts in absorption peaks due to electronic effects. |
| Luminescent Properties | Photoluminescence (PL) Spectroscopy | Shows emission in the visible range, suitable for OLED applications. researchgate.net | Could affect luminescence efficiency and peak wavelength due to changes in molecular environment. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Demonstrates the temperature at which the material starts to decompose. | May lower the initial decomposition temperature due to the less stable alkyl chain. |
Future Research Directions and Challenges
Development of Green and Sustainable Synthetic Routes for Substituted Quinolines
The industrial synthesis of the core quinoline (B57606) structure has traditionally relied on methods like the Skraup, Doebner-von Miller, and Friedländer reactions, which often involve harsh conditions, hazardous reagents, and the generation of significant waste. nih.govnbinno.com Consequently, a major focus of future research is the development of environmentally benign and efficient synthetic protocols for producing substituted quinolines, including 2-Methyl-7-dodecyl-8-hydroxyquinoline.
Green chemistry approaches are being actively explored to mitigate the environmental impact of quinoline synthesis. ijpsjournal.com These strategies include the use of non-toxic, renewable solvents like water and ethanol, the deployment of reusable catalysts, and the application of energy-efficient techniques such as microwave irradiation. tandfonline.comresearchgate.net For instance, researchers have successfully synthesized quinoline derivatives through one-pot, multi-component reactions catalyzed by reusable entities like Amberlyst-15 or ceric ammonium (B1175870) nitrate (B79036) in green solvents. tandfonline.com The use of nanocatalysts is also emerging as a promising avenue, offering high efficiency and the potential for catalyst recovery and reuse, which addresses both economic and environmental concerns. nih.govacs.org
Future efforts will likely concentrate on adapting these green methodologies for the specific, multi-step synthesis required for this compound. This involves challenges in regioselectivity for the introduction of the dodecyl and methyl groups while adhering to the principles of green chemistry, such as atom economy and reduced energy consumption.
Table 1: Examples of Green Synthetic Approaches for Quinoline Derivatives
| Catalytic System / Method | Solvent | Key Advantages |
|---|---|---|
| Ceric Ammonium Nitrate [CAN] | Ethanol:Water | Rapid reaction times (10-40 min), high yields (84-94%). tandfonline.com |
| Amberlyst-15 | Ethanol | Reusable catalyst, reactions at room temperature. tandfonline.com |
| Copper Sulphate [CuSO₄–D-glucose] | Water–Ethanol | Air-stable, eco-efficient, and affordable catalyst. tandfonline.com |
| Microwave Irradiation | Water | Clean reaction, short reaction time, high yields. researchgate.net |
Exploration of Novel Coordination Modes and Multi-Nuclear Metal Complex Architectures
The 8-hydroxyquinoline (B1678124) (8-HQ) moiety is a classic bidentate chelating agent, coordinating with metal ions through its phenolic oxygen and pyridinic nitrogen atoms. scirp.orgnih.gov This interaction typically leads to the formation of stable five-membered chelate rings. nih.gov Depending on the metal ion's coordination number and stoichiometry, 8-HQ can form various complex geometries, such as square planar (e.g., with Cu²⁺) and octahedral (e.g., with Al³⁺ or Co(III)). scirp.orgresearchgate.netscirp.org
The specific substituents on this compound are expected to modulate its coordination behavior. The methyl group at the 2-position can introduce steric hindrance, potentially influencing the geometry of the resulting metal complexes and their stability. The long, lipophilic dodecyl chain at the 7-position, while not directly involved in coordination, can significantly impact the solubility and aggregation properties of the metal complexes in different media.
Future research should focus on systematically investigating the coordination of this ligand with a wide range of metal ions. This includes exploring the formation of multi-nuclear metal complexes, such as dinuclear or tetranuclear structures, which have been observed with other 8-HQ derivatives. southasiacommons.netacs.org Such architectures could exhibit interesting magnetic or catalytic properties. Advanced characterization techniques, including single-crystal X-ray crystallography, will be crucial for elucidating the precise coordination modes and the resulting supramolecular structures. researchgate.net
Integration of this compound into Hybrid Materials for Advanced Applications
Derivatives of 8-hydroxyquinoline are foundational components in various advanced materials, most notably as electron carriers and emissive materials in Organic Light-Emitting Diodes (OLEDs). nbinno.comrroij.comnbinno.com The formation of stable metal complexes, such as Tris(8-hydroxyquinolinato)aluminium (AlQ₃), is central to these applications due to their thermal stability and excellent photophysical properties. nbinno.comscispace.com
The unique structure of this compound, particularly its long alkyl chain, makes it an excellent candidate for integration into novel hybrid materials. The dodecyl group imparts significant lipophilicity, which can be exploited to incorporate the molecule or its metal complexes into polymer matrices, thin films, or self-assembled monolayers. This could lead to the development of new materials with tailored optical, electronic, or sensing properties.
Potential applications for such hybrid materials include:
Modified Electrodes: Incorporating the compound into conductive polymers or carbon-based materials to create sensors with enhanced selectivity for specific metal ions.
Functional Polymers: Grafting the quinoline derivative onto polymer backbones to create materials for metal extraction or catalysis.
Luminescent Nanoparticles: Using the compound to functionalize nanoparticles for applications in bio-imaging or as fluorescent probes.
In-depth Mechanistic Studies of Metal Extraction and Complex Formation at the Molecular Level
The ability of 8-hydroxyquinoline and its derivatives to extract metal ions is a cornerstone of their application in analytical chemistry and separation sciences. rroij.comscispace.com The fundamental mechanism involves the deprotonation of the phenolic hydroxyl group and subsequent chelation with the metal ion, forming a neutral, often lipophilic, complex that can be extracted into an organic phase. rroij.comscispace.com
For this compound, the pronounced lipophilicity conferred by the dodecyl chain is expected to make it a highly effective extractant for metal ions from aqueous solutions. Future research must move beyond simple efficacy studies to in-depth mechanistic investigations at the molecular level. This involves studying the kinetics, thermodynamics, and interfacial phenomena governing the extraction process.
Key research questions to be addressed include:
How do the 2-methyl and 7-dodecyl substituents affect the pKa of the ligand and the stability constants of its metal complexes? mdpi.com
What is the rate-determining step in the extraction process?
How does the ligand orient itself at the liquid-liquid interface during extraction?
Advanced spectroscopic techniques, combined with computational modeling such as Density Functional Theory (DFT), can provide critical insights into the electronic structure of the ligand and its complexes, the energetics of complex formation, and the transition states involved in the extraction mechanism.
Designing Next-Generation Sensor Platforms with Enhanced Specificity and Miniaturization
8-Hydroxyquinoline derivatives are widely employed as fluorescent chemosensors for detecting metal ions. scispace.comresearchgate.net The free ligand is often weakly fluorescent, but upon chelation with a metal ion, a rigid complex is formed, which can lead to a significant enhancement of fluorescence intensity. nih.govscispace.comou.ac.lk This "chelation-enhanced fluorescence" (CHEF) effect provides a sensitive mechanism for metal ion detection. nih.gov
The structure of this compound is well-suited for developing specialized sensor platforms. The dodecyl chain can be used to anchor the sensor molecule in non-polar environments, such as membranes or organic polymers, opening up applications beyond aqueous solutions. nih.gov
Future research in this area should aim for:
Enhanced Specificity: While 8-HQ binds to many metals, modifying the quinoline scaffold is a known strategy to tune the specificity towards target ions like Zn²⁺ or Al³⁺. nih.govrroij.com Further structural modifications to the this compound backbone could lead to sensors with high selectivity for environmentally or biologically important metals.
Miniaturization: Integrating this lipophilic sensor molecule into nanoparticles, nanofibers, or onto the surface of microfluidic chips could lead to the development of miniaturized, portable sensor devices for real-time monitoring.
Ratiometric and Colorimetric Sensing: Developing sensors that exhibit a color change visible to the naked eye or a shift in fluorescence wavelength upon metal binding, which can simplify detection and improve accuracy. ou.ac.lk
Table 2: Potential Sensor Applications and Design Strategies
| Application Area | Design Strategy | Potential Advantage |
|---|---|---|
| Environmental Monitoring | Integration into polymer films or membranes. | In-situ detection of heavy metal ions in industrial wastewater or natural water bodies. |
| Bio-imaging | Formulation into lipid nanoparticles. | Imaging of metal ion fluctuations within cellular membranes. |
Addressing Industrial Scalability and Economic Viability of Applications
While the parent compound, 8-hydroxyquinoline, is produced industrially through cost-effective methods like the Skraup synthesis, the production of multi-substituted derivatives such as this compound presents significant challenges for scalability. nbinno.compatsnap.com The synthesis involves multiple steps, including the regioselective introduction of the alkyl and methyl groups, which can be complex and costly to perform on a large scale.
The economic viability of this specific compound hinges on identifying high-value applications where its unique properties—particularly its high lipophilicity—provide a distinct advantage over simpler, cheaper alternatives. Potential niche markets could include:
Specialty Metal Extraction: Use in hydrometallurgical processes for the selective recovery of precious or rare-earth metals where high efficiency is critical.
Corrosion Inhibition: Application as a highly effective corrosion inhibitor for metals in non-aqueous environments, such as in fuels or lubricants.
Advanced Materials: Use as a key intermediate for high-performance materials (e.g., in electronics or catalysis) where the final product's value justifies the precursor's cost. dataintelo.com
Future work must focus on optimizing the synthetic route to improve yields, reduce the number of steps, and utilize cheaper starting materials. A thorough techno-economic analysis will be required for each potential application to assess its market potential and justify the investment in scaling up production.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-methyl-7-dodecyl-8-hydroxyquinoline, and how can purity be optimized?
- Methodology : The compound can be synthesized via Mannich base reactions, where 8-hydroxyquinoline derivatives are functionalized with alkyl groups. A typical procedure involves refluxing 8-hydroxyquinoline with paraformaldehyde and a dodecylamine derivative in ethanol, followed by purification via recrystallization (1:1 EtOH–H₂O) . Purity optimization requires monitoring reaction progress via TLC and employing column chromatography for intermediates. Yield improvements (≥70%) are achievable by controlling stoichiometric ratios (1:1.2 for amine:aldehyde) and reaction times (12–24 h) .
Q. How does the alkyl chain length (e.g., dodecyl group) influence the compound’s solubility and stability in organic solvents?
- Methodology : Solubility can be assessed using UV-Vis spectroscopy in solvents like DMSO, THF, and chloroform. The dodecyl chain enhances lipophilicity, reducing aqueous solubility but improving stability in non-polar matrices. For quantitative analysis, prepare saturated solutions and measure absorbance at λmax (~350 nm for hydroxyquinolines). Stability tests under oxidative/thermal stress (e.g., 40°C for 48 h) with HPLC monitoring are recommended .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodology : Contradictions often arise from variations in cell lines, assay protocols, or impurity profiles. To address this:
- Standardize assays : Use established cell lines (e.g., HEK293 for cytotoxicity) with controlled incubation times (24–48 h) and consistent compound concentrations (IC50 determinations via MTT assays) .
- Characterize impurities : Employ LC-MS to identify byproducts (e.g., oxidation derivatives) that may interfere with bioactivity .
- Cross-validate : Compare results across multiple labs using blinded samples to isolate protocol-dependent biases .
Q. How can the compound’s electroluminescent efficiency be systematically evaluated in OLED architectures?
- Methodology : Construct double-layer OLED devices with ITO anodes and Mg:Ag cathodes. Key parameters:
- Layer thickness : Optimize vapor-deposited organic layers (50–100 nm) to confine electron-hole recombination near the interface .
- Efficiency metrics : Measure external quantum efficiency (EQE) using calibrated photodiodes and luminance (cd/m²) via spectroradiometry. Target driving voltages <10 V for operational stability .
- Data interpretation : Compare hole/electron mobility ratios (µh/µe) via space-charge-limited current (SCLC) measurements to identify charge imbalance .
Q. What crystallographic techniques are critical for resolving structural ambiguities in substituted hydroxyquinoline derivatives?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is essential. Key steps:
- Crystal growth : Use slow evaporation from ethanol/water mixtures to obtain diffraction-quality crystals .
- Data analysis : Refine structures with SHELXL, focusing on planar deviations (<0.05 Å for quinoline rings) and intermolecular interactions (e.g., N–H⋯N hydrogen bonds). Twin refinement may be necessary for domains with >10% occupancy .
- Validation : Cross-check with DFT-optimized geometries (B3LYP/6-31G*) to confirm bond lengths/angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
